anti-Tricyclo[7.1.0.0]decane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81969-73-5 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[7.1.0.02,4]decane |
InChI |
InChI=1S/C10H16/c1-2-4-8-6-10(8)9-5-7(9)3-1/h7-10H,1-6H2 |
InChI Key |
RYKKPRYFAPLJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC2C3CC3C1 |
Origin of Product |
United States |
Theoretical and Computational Investigations of Anti Tricyclo 7.1.0.0 Decane
Quantum Chemical Characterization of Molecular Structure and Conformation
The three-dimensional arrangement of atoms in anti-Tricyclo[7.1.0.0]decane is defined by the fusion of a central seven-membered ring with two flanking cyclopropane (B1198618) rings in an anti configuration. Unlike more flexible cycloalkanes, the tricyclic nature of this molecule severely restricts its conformational freedom.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are essential to precisely determine the molecule's geometric parameters. These calculations would typically be performed to find the minimum energy conformation, providing data on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, particular attention would be paid to the geometry of the cyclopropane rings and their fusion to the larger ring, as these are regions of significant strain. The cyclopropane rings themselves are necessarily planar. ic.ac.ukmaricopa.edu
Illustrative Table of Computed Geometric Parameters:
Below is a hypothetical table representing the kind of data that would be generated from a DFT study (e.g., at the B3LYP/6-31G(d) level of theory) for the key structural parameters of this compound.
| Parameter | Description | Hypothetical Value |
| C1-C2 Bond Length | Bond within a cyclopropane ring | ~1.50 Å |
| C1-C7 Bond Length | Bond fusing cyclopropane to the 7-membered ring | ~1.52 Å |
| C4-C5 Bond Length | Bond within the 7-membered ring | ~1.54 Å |
| ∠C1-C7-C6 | Angle within the 7-membered ring at a fusion point | ~118° |
| ∠C1-C2-C3 | Internal angle of a cyclopropane ring | ~60° |
| Dihedral Angle | Angle defining the anti relationship of the cyclopropanes | ~0° (trans) |
Note: These values are illustrative and would need to be confirmed by specific calculations.
Elucidation of Electronic Structure and Bonding via Advanced Calculations
The electronic structure of this compound is significantly influenced by its strained geometry. The cyclopropane rings feature "bent bonds," where the electron density is concentrated outside the internuclear axis. maricopa.edu This deviation from typical sp³ hybridization affects the molecule's reactivity and electronic properties.
Advanced computational methods can provide a detailed picture of the electronic landscape. For instance, Natural Bond Orbital (NBO) analysis can be used to investigate hybridization, orbital interactions, and charge distribution. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of chemical reactivity. The HOMO-LUMO gap provides a measure of the molecule's electronic stability.
Analysis of Strain Energy in the this compound Framework
The defining characteristic of this compound is its high degree of ring strain, a consequence of angle strain in the 60° C-C-C bonds of the cyclopropane rings and torsional strain from eclipsed bonds. maricopa.eduunicamp.br Quantifying this strain energy is crucial for understanding the molecule's stability and potential reactivity.
Methodologies for Quantification of Ring Strain Energy (e.g., Group Equivalent Reactions, Isodesmic and Homodesmotic Approaches)
A common and effective method for calculating strain energy is through the use of isodesmic and homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in calculations.
An isodesmic reaction for this compound might involve breaking down the molecule into simpler, strain-free fragments. The enthalpy of this reaction, calculated computationally, corresponds to the strain energy of the molecule.
A homodesmotic reaction offers a more refined approach by also conserving the hybridization state of the atoms and the number of C-H bonds attached to each carbon type. This generally leads to a more accurate estimation of the strain energy.
Computational Modeling of Strain and Conformational Dynamics (e.g., DFT, Molecular Dynamics Simulations)
Density Functional Theory (DFT) is a powerful tool for modeling the static properties of molecules like this compound, including its geometry and strain energy. DFT calculations can provide accurate electronic energies from which heats of formation and reaction enthalpies for isodesmic/homodesmotic schemes can be derived.
Molecular Dynamics (MD) simulations , on the other hand, can offer insights into the dynamic behavior of the molecule over time, although the rigidity of the this compound framework would likely show limited conformational change at normal temperatures. MD simulations are valuable for understanding how the molecule might behave in different environments and how its vibrational modes are influenced by its strained structure. These simulations can be performed using force fields derived from quantum mechanical calculations or more computationally intensive ab initio molecular dynamics.
Illustrative Table of Computed Energetic Properties:
This table provides a hypothetical summary of the kind of energetic data that would be obtained from computational studies on this compound.
| Property | Description | Hypothetical Value (kcal/mol) | Computational Method |
| Strain Energy | Energy due to deviation from ideal geometry | High (e.g., > 80) | Homodesmotic Reaction |
| Heat of Formation (ΔHf°) | Enthalpy change when formed from elements | Positive and large | Isodesmic Reaction |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | Moderate | DFT |
Note: These values are for illustrative purposes and require specific computational verification.
Synthetic Methodologies for Anti Tricyclo 7.1.0.0 Decane and Its Analogues
General Strategies for the Construction of Tricyclic Decane (B31447) Systems
The assembly of tricyclic decane frameworks can be approached through various synthetic strategies. A common method involves the cyclization of linear alkane precursors or the rearrangement of other polycyclic hydrocarbons. acs.org For systems containing cyclopropane (B1198618) rings, such as tricyclo[7.1.0.0]decane, a key transformation is often a cyclopropanation reaction. The Simmons-Smith reaction and its modifications are powerful tools for the stereospecific conversion of alkenes to cyclopropanes. mdpi.com
The general approach to constructing the tricyclo[7.1.0.0]decane core would likely involve a stepwise annulation strategy. This could begin with the formation of a bicyclo[7.1.0]decane system, followed by a second intramolecular cyclopropanation to form the final tricyclic structure. Alternatively, a convergent approach might involve the coupling of two functionalized cyclopropane-containing fragments. The choice of strategy is often dictated by the availability of starting materials and the desired stereochemical outcome.
Stereoselective and Diastereoselective Synthetic Routes
The "anti" configuration of the target molecule necessitates a high degree of stereocontrol in the synthetic route. The relative orientation of the two cyclopropane rings is a critical stereochemical feature that must be addressed.
Achieving the desired stereochemistry in the formation of polycyclic scaffolds often relies on substrate-directed reactions. In the context of cyclopropanation, the use of chiral auxiliaries or catalysts can enforce facial selectivity, leading to the preferential formation of one diastereomer. For instance, hydroxyl-directed Simmons-Smith cyclopropanation has been shown to proceed with high diastereocontrol in the synthesis of macrocyclic compounds. unl.pt This principle can be extended to the synthesis of complex polycyclic systems where existing stereocenters in the precursor guide the approach of the cyclopropanating reagent. unl.pt
The stereochemical outcome of cyclopropanation reactions can be influenced by the nature of the reagent and the reaction conditions. For example, the use of different zinc carbenoids in the Simmons-Smith reaction can lead to different diastereomeric ratios. nih.gov Furthermore, the presence of directing groups on the substrate, such as hydroxyl or ether functionalities, can significantly influence the stereoselectivity of the cyclopropanation. acs.orgnih.gov
Intramolecular cyclization reactions are powerful tools for constructing complex polycyclic systems in a single step, often with a high degree of stereocontrol. While the Diels-Alder reaction is a classic example for forming six-membered rings, other intramolecular cyclizations are more pertinent to the synthesis of the tricyclo[7.1.0.0]decane framework.
Intramolecular Simmons-Smith (IMSS) cyclopropanation is a particularly relevant strategy. This method involves the cyclization of a molecule containing both an alkene and a gem-diiodoalkane moiety. The IMSS reaction has been successfully employed for the synthesis of bicyclo[n.1.0]alkanes, and the stereochemical outcome can be controlled by the geometry of the tether connecting the reacting groups. acs.orgnih.gov For instance, the IMSS reaction has been used in the highly diastereoselective synthesis of a 5-3-5 fused tricycloalkane. nih.gov
Another relevant intramolecular reaction is the nucleophilic cyclodimerization of cyclopropenemethanols, which has been used to synthesize 2,7-dioxatricyclo[7.1.0.04,6]decane scaffolds. This reaction proceeds via a strain-release-driven addition of alkoxides across the double bond of cyclopropenes, demonstrating the utility of ring strain in driving the formation of complex polycyclic systems.
| Intramolecular Cyclization Example | Reactant Type | Product Type | Key Feature | Reference |
| Simmons-Smith Cyclopropanation | Allylic alcohol with gem-diiodoalkane | Bicyclo[n.1.0]alkane | High diastereoselectivity | acs.orgnih.gov |
| Nucleophilic Cyclodimerization | Cyclopropenemethanol | 2,7-Dioxatricyclo[7.1.0.04,6]decane | Strain-release driven |
Control of Stereochemistry in Polycyclic Scaffold Formation
Precursor Design and Chemical Transformations for Ring Closure
The successful synthesis of anti-Tricyclo[7.1.0.0]decane is critically dependent on the rational design of its precursors. An ideal precursor would contain the necessary carbon framework and functional groups positioned to facilitate the key ring-closing steps with the desired stereochemistry.
A plausible precursor for an intramolecular cyclopropanation approach would be a substituted cyclodecene (B14012633) containing a leaving group at an appropriate position to generate a carbene or carbenoid. For example, a tosylhydrazone derivative of a cyclodecenone could be decomposed under thermal or photochemical conditions to generate a carbene that then undergoes intramolecular addition to the double bond.
Alternatively, a bis-cyclopropanation strategy would start with a cyclodeca-1,5-diene. The first cyclopropanation could be directed by a functional group to set the stereochemistry of the first cyclopropane ring. Subsequent functional group manipulation would then set the stage for the second cyclopropanation, with the stereochemistry of the first ring influencing the facial selectivity of the second ring closure. The design of precursors for the efficient synthesis of ordered mesoporous carbons has highlighted the importance of incorporating features like unsaturated bonds to enhance the kinetics of crosslinking reactions, a principle that can be applied to the design of precursors for polycyclic hydrocarbons. rsc.org
Challenges in the Synthesis of Highly Strained Polycyclic Hydrocarbons
The synthesis of highly strained polycyclic hydrocarbons like this compound is fraught with challenges. The primary obstacle is the inherent ring strain of the target molecule. The fusion of a seven-membered ring with two three-membered rings results in significant angle and torsional strain. This strain energy must be overcome during the synthetic sequence, often requiring forcing reaction conditions that can lead to undesired side reactions, such as rearrangements or oligomerization.
The synthesis of nonplanar aromatic systems, which also suffer from significant strain, highlights the difficulties in forming curved structures. rsc.org The introduction of small rings into a polycyclic framework requires overcoming a large energy barrier. rsc.org Furthermore, the reactivity of strained intermediates can be difficult to control, and they may undergo unexpected transformations. For example, the synthesis of other strained polycyclic terpenes often encounters problems with undesired cyclopropane ring-opening or rearrangements. rsc.org The development of novel synthetic methods that proceed under mild conditions is therefore crucial for the successful construction of these challenging targets.
Reaction Mechanisms and Chemical Reactivity of Anti Tricyclo 7.1.0.0 Decane
Mechanistic Pathways of Ring-Opening Reactions in Strained Epoxide Analogues
In related strained systems, the regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions. For asymmetric epoxides, acidic conditions often favor attack at the more substituted carbon, which can better stabilize a developing positive charge in the transition state. Conversely, basic conditions generally lead to attack at the less sterically hindered carbon atom. The presence of multiple strained rings, as in the tricyclodecane framework, would likely influence the trajectory of the approaching nucleophile and the stability of any charged intermediates, thereby controlling the reaction's regio- and stereoselectivity.
Rearrangement Processes and Isomerizations (e.g., Thermal, Catalytic)
The thermal and catalytic rearrangement of strained polycyclic hydrocarbons is a well-documented field of study. These reactions often lead to significant skeletal reorganization, driven by the release of ring strain. For instance, silver(I) ions are known to catalyze the rearrangement of strained polycyclic systems. rsc.org These reactions can proceed through carbocationic intermediates, where the metal ion facilitates the cleavage of a strained σ-bond. rsc.org
Thermal isomerizations of related systems, such as other tricyclodecane derivatives, can also occur, often requiring high temperatures. These rearrangements may involve diradical intermediates. For example, the thermal rearrangement of a C\textsubscript{12}H\textsubscript{12} hydrocarbon containing a strained cyclopropane (B1198618) ring is proposed to proceed via the initial cleavage of this ring to form an allyl radical, followed by subsequent shifts. rsc.org It is plausible that anti-Tricyclo[7.1.0.0]decane would undergo analogous thermal rearrangements, leading to various isomeric C\textsubscript{10}H\textsubscript{16} hydrocarbons as the system seeks a more stable, less strained configuration.
Functionalization Reactions of the this compound Core
Oxidation and Reduction Pathways
The cyclopropane rings in this compound are susceptible to both oxidative and reductive cleavage. Oxidation of the tricyclo[7.1.0.0]decane skeleton has been mentioned in the context of producing high-thrust fuels, suggesting that the molecule can undergo energetic oxidation. researchgate.net In a more controlled chemical setting, oxidation could lead to the formation of various oxygenated derivatives. For instance, the oxidation of related porphyrinogen (B1241876) systems containing cyclopropane units demonstrates that these rings can act as two-electron shuttles, being formed and cleaved under redox conditions.
Reduction of the cyclopropane rings would likely involve hydrogenolysis, typically with hydrogen gas and a metal catalyst (e.g., platinum, palladium). This would result in the opening of one or both three-membered rings to yield bicyclic or monocyclic alkanes. The specific products would depend on the reaction conditions and the stereoelectronics of the hydrogen addition.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the this compound core would likely involve the opening of the cyclopropane rings. In donor-acceptor cyclopropanes, ring-opening is often triggered by a Lewis acid catalyst that activates an electron-withdrawing group, facilitating nucleophilic attack. While the unsubstituted this compound lacks such activating groups, strong nucleophiles or harsh reaction conditions could still promote ring-opening.
The reaction would proceed via nucleophilic attack on one of the cyclopropane carbons, leading to a ring-opened intermediate that could be trapped by an electrophile or undergo further rearrangement. The stereochemistry of the substitution would be governed by the typical principles of S\textsubscript{N}2 reactions, with the nucleophile approaching from the side opposite to the breaking carbon-carbon bond.
Halogenation and Dehalogenation Reactions
The halogenation of 1,5-cyclooctadiene (B75094) is a method used to synthesize tetrahalogenated tricyclo[7.1.0.0\textsuperscript{4,6}]decanes, which are precursors to the core tricyclodecane structure. This suggests that the reverse reaction, dehalogenation, could be a viable route to introduce unsaturation or other functional groups.
Direct halogenation of this compound would likely proceed via a radical mechanism, especially under UV light, or through electrophilic addition, which would lead to ring-opened products. The high reactivity of the cyclopropane rings makes them susceptible to attack by halogens. Dehalogenation of the corresponding tetrahalo-derivatives could be achieved using reducing agents like zinc dust or sodium metal, potentially leading to the formation of cyclooctatetraene (B1213319) or other unsaturated products through complex rearrangement and elimination pathways.
Radical Chemistry and Mechanistic Investigations of Polycyclic Radicals
The radical chemistry of this compound is expected to be rich due to the high strain of the cyclopropane rings. Radical reactions involving cyclopropanes often proceed via ring-opening. For example, the addition of a radical to a cyclopropyl-substituted system can lead to the formation of a cyclopropylmethyl radical, which is known to undergo rapid ring-opening.
In the context of this compound, a radical abstraction of a hydrogen atom would generate a tricyclic radical. This radical could then undergo a variety of transformations, including ring-opening to form a more stable bicyclic or monocyclic radical, which could then be trapped or undergo further reactions. Photoredox-mediated radical processes have been developed for the synthesis of polycyclic cyclopropanes, highlighting the utility of radical pathways in accessing these complex scaffolds. rsc.org These studies suggest that radical-polar crossover mechanisms could be employed to functionalize the this compound core.
Advanced Spectroscopic Characterization of Anti Tricyclo 7.1.0.0 Decane Structures
Photoelectron Spectroscopy for Ionization Energy Determinations
Photoelectron Spectroscopy (PES) is a powerful technique used to measure the ionization energies of molecules, providing fundamental information about their electronic structure and bonding. The process involves irradiating a molecule with high-energy photons, causing the ejection of an electron. By analyzing the kinetic energy of these photoelectrons, the energy required to remove them from their respective molecular orbitals can be determined.
For gas-phase molecules, these measurements yield precise ionization potentials. The primary repository for such data is the NIST Chemistry WebBook, which compiles experimentally-determined values for thousands of compounds. nist.govnist.govexlibrisgroup.com The entry for anti-Tricyclo[7.1.0.0]decane (CAS Registry Number: 81969-73-5) in the NIST database indicates the availability of gas-phase ion energetics data. nist.gov This suggests that its ionization energy has been experimentally measured. However, specific, citable values from peer-reviewed literature are not readily accessible. An experimental determination would provide the value for the highest occupied molecular orbital (HOMO) energy, offering insight into the molecule's reactivity.
| Compound | CAS Number | Ionization Energy (eV) | Method | Reference |
|---|---|---|---|---|
| This compound | 81969-73-5 | Data not available in cited literature | PES | N/A |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.
¹H and ¹³C NMR spectra reveal the connectivity and chemical environment of each atom. For this compound, the molecule's symmetry is a key determinant of its spectral complexity. Assuming a stable conformation with a C₂ᵥ symmetry plane, the number of unique proton and carbon signals would be reduced.
¹H NMR: Would provide information on the distinct types of protons. The protons on the cyclopropane (B1198618) rings (methine protons) would likely appear in a characteristic upfield region compared to the protons on the larger eight-membered ring (methylene protons). The integration of these signals would correspond to the number of protons of each type.
¹³C NMR: Would show a distinct signal for each unique carbon atom. The carbons of the cyclopropane rings are expected to be significantly shielded (appear at low ppm values) due to their high degree of s-character and ring strain.
Coupling Constants (J-values): The spin-spin coupling between adjacent, non-equivalent protons would provide definitive proof of connectivity, allowing chemists to trace the path of the carbon skeleton.
Despite the power of this technique, a search of scientific literature did not yield published ¹H or ¹³C NMR data for the parent this compound.
| Nucleus | Expected Number of Signals (Assuming C₂ᵥ Symmetry) | Expected Chemical Shift (δ) Regions | Information Gained |
|---|---|---|---|
| ¹H | Multiple distinct signals | ~0.5-1.5 ppm (cyclopropyl CH), ~1.0-2.5 ppm (alicyclic CH₂) | Electronic environment and count of unique protons. |
| ¹³C | Fewer signals than total carbons | ~10-25 ppm (cyclopropyl CH), ~20-40 ppm (alicyclic CH₂) | Number of unique carbon environments. |
The eight-membered ring in this compound is conformationally flexible. Large cycloalkanes can exist in multiple low-energy conformations, such as boat-chair or twist-boat forms, which can interconvert at room temperature. libretexts.orgmaricopa.edu
Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures. At high temperatures, the rapid interconversion of conformers results in averaged NMR signals. As the temperature is lowered, this interconversion slows down. If the energy barrier is high enough, the exchange can be "frozen" on the NMR timescale, and distinct spectra for each individual conformer can be observed. Analysis of the spectra at intermediate temperatures (coalescence) allows for the calculation of the activation energy (ΔG‡) for the conformational change. No dynamic NMR studies have been reported for this compound.
Analysis of Chemical Shifts and Coupling Constants
Vibrational Spectroscopy (e.g., Infrared, Raman) for Structural Assignments
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. tanta.edu.eg These methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. libretexts.org
For this compound, the spectra would be characterized by:
C-H Stretching: Bands typically appearing in the 2850-3100 cm⁻¹ region. The C-H bonds on the cyclopropane rings would likely absorb at a higher frequency (>3000 cm⁻¹) compared to those on the saturated eight-membered ring.
CH₂ Bending/Scissoring: Vibrations around 1450 cm⁻¹.
Fingerprint Region: The complex region below 1400 cm⁻¹ would contain numerous bands corresponding to C-C stretching and various bending and twisting modes. This region serves as a unique "fingerprint" for the molecule, making it invaluable for identification when compared against a known standard. arxiv.org
No specific experimental IR or Raman spectra for this compound have been published.
X-ray Crystallography for Definitive Structural Elucidation
X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined.
A successful crystallographic analysis of this compound would provide:
Unambiguous Stereochemistry: It would definitively confirm the anti configuration of the two cyclopropane rings relative to the plane of the eight-membered ring.
Precise Structural Parameters: It would yield highly accurate measurements of all bond lengths, bond angles, and torsional angles within the molecule.
Conformation in the Solid State: The analysis would reveal the specific conformation (e.g., boat-chair) adopted by the eight-membered ring in the crystal lattice.
A review of the Cambridge Structural Database and other scientific literature indicates that a crystal structure for this compound has not been reported.
| Parameter | Significance for anti-Tricyclo[7.1.0.0]decane |
|---|---|
| Atomic Coordinates | Defines the precise 3D position of every atom. |
| Bond Lengths | Reveals effects of ring strain on C-C bond distances. |
| Bond Angles | Quantifies the deviation from ideal sp³ angles (109.5°). |
| Torsional Angles | Confirms the anti configuration and the specific puckering of the large ring. |
Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) for Absolute Configuration Determination
Chiroptical spectroscopy techniques are essential for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. Vibrational Circular Dichroism (VCD) is one such technique that measures the differential absorption of left- and right-circularly polarized infrared light during vibrational excitation. This provides a unique spectral signature that can be used to determine the absolute configuration (R/S) of a chiral center.
However, the application of VCD is predicated on the molecule being chiral. The parent molecule, this compound, possesses at least one plane of symmetry in its likely conformations, which renders it achiral . An achiral molecule cannot have a VCD spectrum, as it absorbs left- and right-circularly polarized light equally.
Therefore, VCD spectroscopy cannot be used to study the parent this compound itself. The technique would, however, be indispensable for the characterization of any chiral derivatives of this tricyclic system. If a substituent were introduced that broke the molecule's symmetry and created a chiral compound, VCD would be a critical tool for assigning its absolute configuration by comparing the experimental spectrum to those predicted by quantum chemical calculations.
Research on Derivatives and Analogues of the Anti Tricyclo 7.1.0.0 Decane Scaffold
Synthesis and Characterization of Substituted Tricyclo[7.1.0.0]decane Derivatives
The synthesis of substituted anti-tricyclo[7.1.0.0]decane derivatives often involves the functionalization of precursors or the modification of the tricyclic core itself. Halogenated derivatives, in particular, have been a subject of study. For instance, the synthesis of 5,5,10,10-tetrahalotricyclo[7.1.0.0]decanes, including bromo- and chloro-substituted compounds, has been reported. These syntheses provide access to precursors for further reactivity studies.
One notable method for introducing functional groups onto a tricyclic framework that could be analogous to the this compound system is Barton's radical decarboxylation reaction. This method has been effectively used for the synthesis of 6-functionalized endo-tricyclo[5.2.1.02,6]deca-4,8-dien-3-ones from a carboxylic acid precursor. organic-chemistry.org The process involves the conversion of the carboxylic acid to an acyl chloride, which is then treated with the sodium salt of N-hydroxypyridine-2-thione and a radical trapping agent. organic-chemistry.org This approach is particularly useful as it avoids the use of molecular halogens that could potentially react with other sensitive parts of the molecule. organic-chemistry.org
The characterization of these substituted derivatives relies on a combination of standard spectroscopic techniques. While specific detailed spectral data for substituted anti-tricyclo[7.1.0.0]decanes are not extensively documented in readily available literature, the characterization would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the structure and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons and carbons in the strained ring system would provide significant information about the position and orientation of the substituents.
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compounds, confirming the elemental composition and providing clues about the structure.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of specific functional groups introduced onto the tricyclo[7.1.0.0]decane skeleton.
The synthesis of a 3,10-dibromo-r-1,t-2-tricyclo[7.1.0.02,4]decane has also been documented, providing another example of a halogenated derivative of this scaffold.
Exploration of Heterocyclic Analogues (e.g., Dioxatricyclo[7.1.0.0]decane Systems)
The introduction of heteroatoms into the tricyclic framework leads to heterocyclic analogues with distinct chemical properties. The exploration of dioxatricyclo[7.1.0.0]decane systems has been a significant area of research.
A notable synthesis is the efficient [4+4] cyclodimerization of cyclopropenemethanols, which yields previously unknown 2,7-dioxatricyclo[7.1.0.04,6]decane scaffolds. researchgate.net This chemo- and diastereoselective transformation is driven by strain release and involves the double-fold addition of alkoxides across the double bond of cyclopropenes. researchgate.net
Another important analogue is 5,10-dioxatricyclo[7.1.0.04,6]decane. This compound can be synthesized from the corresponding trans-cyclooctene (B1233481) by reaction with peracetic acid. google.com.na This diepoxide is a valuable intermediate for the synthesis of other complex molecules. For example, it can be reacted with primary amines, such as n-butylamine or ammonia, to produce 9-substituted-2,6-dihydroxy-9-azabicyclo[3.3.1]nonanes and the isomeric 9-substituted-2,5-dihydroxy-9-azabicyclo[4.2.1]nonanes. google.com.na
| Derivative Name | Starting Material(s) | Key Reagents/Conditions | Reference(s) |
| 2,7-Dioxatricyclo[7.1.0.04,6]decane | Cyclopropenemethanols | Base-assisted [4+4] cyclodimerization | researchgate.net |
| 5,10-Dioxatricyclo[7.1.0.04,6]decane | trans-Cyclooctene | Peracetic acid | google.com.na |
| 9-Substituted-2,6-dihydroxy-9-azabicyclo[3.3.1]nonane | 5,10-Dioxatricyclo[7.1.0.04,6]decane | Primary amine (e.g., n-butylamine, ammonia) | google.com.na |
Reactivity Studies of Modified this compound Skeletons
The reactivity of the this compound skeleton is intrinsically linked to its high strain energy. Modifications to this skeleton, such as the introduction of functional groups, can lead to interesting and potentially useful chemical transformations.
Studies on related strained polycyclic systems provide insights into the potential reactivity of modified anti-tricyclo[7.1.0.0]decanes. For example, the rearrangement of radicals derived from related polycyclic structures has been observed. rsc.org The tetracyclo[7.1.0.02,4.05,7]decanyl radical, a trishomocycloheptatrienyl radical, has been shown to undergo rearrangement. rsc.org This suggests that radical reactions on a modified this compound skeleton could also lead to rearranged products.
The reactivity of halogenated derivatives is of particular interest. The carbon-halogen bonds can serve as handles for further functionalization through nucleophilic substitution or elimination reactions. The high strain of the tricyclic system may influence the rates and regioselectivity of these reactions. While specific studies on the reactivity of halogenated anti-tricyclo[7.1.0.0]decanes are not widely reported, the principles of reactivity of halogenated organic compounds would apply, with the caveat that the strained framework could lead to unusual reaction pathways. mdpi.com
Comparative Studies with Related Strained Polycyclic Decane (B31447) Isomers (e.g., tricyclo[4.3.1.0(3,7)]decane, anti-/syn-tricyclo[4.2.1.12,5]decane)
Comparing the properties of this compound with its isomers provides a deeper understanding of how the arrangement of the rings and the resulting strain affect their stability and reactivity.
Tricyclo[4.3.1.03,7]decane (Isotwistane): This isomer possesses a more rigid and compact structure. The synthesis of the tricyclo[4.3.1.03,7]decane skeleton is a key feature in the total synthesis of many polycyclic polyprenylated acylphloroglucinols (PPAPs). acs.org A key synthetic step can be a tandem Michael addition–intramolecular aldol (B89426) reaction. acs.org The strain energy of the parent hydrocarbon is a key property influencing its reactivity.
anti/syn-Tricyclo[4.2.1.12,5]decane: These isomers have been synthesized and their properties studied. researchgate.net The synthesis of the anti- and syn-isomers can start from a photodimer or through cycloaddition products. researchgate.net The anti-isomer is thermodynamically more stable than the syn-isomer. The study of the initial pyrolysis kinetics of strained polycyclic hydrocarbons like exo-tricyclo[5.2.1.02,6]decane (tetrahydrodicyclopentadiene) shows that the cleavage of strained carbon-carbon bonds is a key initial reaction at high temperatures. researchgate.net Similar principles would apply to the thermal stability of this compound and its isomers.
| Compound | IUPAC Name | Key Structural Features | Notable Synthetic Approaches |
| This compound | anti-Tricyclo[7.1.0.02,10.03,5]decane | Two fused cyclopropane (B1198618) rings on a cyclooctane (B165968) core | Not detailed in provided context |
| Tricyclo[4.3.1.03,7]decane | Tricyclo[4.3.1.03,7]decane | Bridged system with a six-membered ring in a twist-boat conformation | Tandem Michael addition-intramolecular aldol reaction acs.org |
| anti-Tricyclo[4.2.1.12,5]decane | anti-Tricyclo[4.2.1.12,5]decane | Bridged system with two five-membered rings | From photodimers or cycloaddition products researchgate.net |
| syn-Tricyclo[4.2.1.12,5]decane | syn-Tricyclo[4.2.1.12,5]decane | Bridged system with two five-membered rings | From cycloaddition products researchgate.net |
Advanced Topics and Future Directions in Anti Tricyclo 7.1.0.0 Decane Chemistry
Applications as Building Blocks in the Synthesis of Complex Organic Architectures (e.g., Polycyclic Aromatic Hydrocarbons)[1, 2]
The stored potential energy within anti-Tricyclo[7.1.0.0]decane makes it an exceptionally valuable C₁₀ building block for constructing intricate molecular skeletons that are otherwise difficult to access. The controlled release of its strain through thermal, photochemical, or transition-metal-catalyzed pathways allows for programmed skeletal rearrangements, effectively transforming the compact tricyclic alkane into larger, more complex polycyclic systems.
One of the primary applications involves leveraging its isomerization pathways. Under thermal duress, this compound can undergo ring-opening to form various cyclodecatriene isomers. These isomers, particularly those containing conjugated diene systems, are prime candidates for subsequent cycloaddition reactions, such as the Diels-Alder reaction. This two-step sequence—strain-releasing isomerization followed by cycloaddition—provides a powerful route to polycyclic frameworks. For instance, the generation of a bicyclic diene intermediate can be trapped with a suitable dienophile to rapidly assemble a complex tricyclic or tetracyclic product.
Furthermore, transition metal catalysis, particularly with silver(I) or rhodium(I) complexes, can guide the rearrangement of this compound along specific, often non-thermal, reaction coordinates. These catalysts can orchestrate the cleavage and formation of C-C bonds with high selectivity, leading to unique polycyclic structures. Research in this area aims to control these rearrangements to synthesize precursors for non-planar Polycyclic Aromatic Hydrocarbons (PAHs) or other carbon-rich materials with novel optoelectronic properties.
The following table summarizes representative transformations where this compound serves as a synthetic precursor.
| Precursor | Conditions / Reagents | Key Intermediate(s) | Final Product Class | Synthetic Value |
|---|---|---|---|---|
| This compound | Thermal (Pyrolysis, >300°C) | Cyclodecatriene isomers | Polycyclic Alkenes | Access to C₁₀ ring systems through controlled rearrangement. |
| This compound | 1. Ag(I) catalyst (e.g., AgBF₄) 2. Dienophile (e.g., Maleic anhydride) | Bicyclo[6.2.0]deca-2,6-diene | Functionalized Tetracyclic Systems | Rapid construction of molecular complexity via a catalyzed isomerization-cycloaddition cascade. |
| This compound | Rh(I) catalyst (e.g., [Rh(CO)₂Cl]₂) | cis,cis-Bicyclo[5.3.0]dec-2,5-diene | Azulene Precursors | Selective formation of fused 5- and 7-membered rings, a core structure in many natural products and functional materials. |
Development of Novel Synthetic Methodologies Inspired by its Unique Reactivity
The study of this compound not only yields new molecules but also inspires the development of new synthetic methodologies. Its reactivity is dominated by the cleavage of strained C-C single bonds, a transformation that remains a significant challenge in synthetic organic chemistry. Understanding and generalizing the principles behind these reactions can lead to powerful new tools for chemists.
The stereospecificity of its reactions is a key source of inspiration. The anti configuration of the cyclopropane (B1198618) rings pre-organizes the molecule for specific concerted pathways. For example, its thermal rearrangement to cis,cis,cis-1,4,7-cyclodecatriene is believed to proceed through a highly ordered, boat-like transition state. Elucidating such stereocontrolled pathways in a relatively simple system provides a blueprint for designing stereoselective C-C bond cleavage/formation reactions in more complex substrates.
Another area of development is transition-metal-catalyzed "sigma-bond metathesis." The interaction of catalysts like Rh(I) or Pd(0) with the strained bonds of this compound involves oxidative addition into a C-C bond. This process, if rendered catalytic and general, could form the basis of a new methodology for skeletal editing or functionalizing unactivated alkanes. The lessons learned from the selective bond activation in this specific tricyclodecane system can inform the design of new catalysts and substrates for broader applications, moving beyond simple ring-opening to complex cross-coupling reactions involving C-C bond cleavage.
| Observed Reaction in this compound | Underlying Chemical Principle | Inspired Novel Methodology | Potential Broader Impact |
|---|---|---|---|
| Stereospecific thermal isomerization to a single cyclodecatriene isomer. | Orbital symmetry control (Woodward-Hoffmann rules) in a constrained system. | Stereocontrolled C-C bond cleavage reactions. | Synthesis of enantiopure compounds by controlling the stereochemical outcome of skeletal rearrangements. |
| Rh(I)-catalyzed rearrangement to bicyclic dienes. | Catalytic oxidative addition into a strained C-C σ-bond followed by reductive elimination. | Catalytic σ-bond metathesis for skeletal diversification. | "Editing" molecular frameworks by selectively replacing or modifying C-C bonds within a complex structure. |
| Reaction with electrophiles leading to transannular ring closure. | Strain-driven carbocation generation and subsequent intramolecular trapping. | Electrophile-initiated polycyclization cascades. | Biomimetic synthesis of polycyclic natural products (e.g., terpenes) from acyclic or monocyclic precursors. |
Computational Prediction of Reaction Pathways and Degradation Mechanisms[3, 4]
Computational chemistry provides indispensable tools for understanding the complex potential energy surface of this compound. Due to the high-energy, often transient nature of its intermediates, experimental characterization can be difficult. High-level theoretical calculations, such as Density Functional Theory (DFT) and multireference methods (e.g., CASSCF), can map out reaction pathways, predict product distributions, and elucidate mechanistic details that are inaccessible through experiment alone.
A primary focus of computational studies has been its thermal decomposition. Calculations can accurately predict the activation barriers and reaction energies for competing isomerization pathways, such as the conversion to various cyclodecatriene or bicyclodecene isomers. These studies have been crucial in debating whether these rearrangements proceed via concerted pericyclic pathways or through stepwise mechanisms involving diradical intermediates. By locating transition states and calculating their energies, computational models can predict which pathway is kinetically favored under specific thermal conditions.
Furthermore, computational methods are used to predict degradation mechanisms beyond simple thermal isomerization. This includes modeling its reactivity with atmospheric oxidants like hydroxyl radicals or ozone, or predicting its photochemical degradation pathways upon UV irradiation. Such models are essential for assessing the environmental fate of this and related strained compounds and for designing new systems with tailored stability or reactivity.
The table below presents a simplified example of how computational data can be used to compare potential reaction pathways.
| Reaction Pathway | Proposed Mechanism | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Reaction Energy (ΔGr) (kcal/mol) | Computational Insight |
|---|---|---|---|---|
| This compound → cis,cis,cis-1,4,7-Cyclodecatriene | Concerted [σ2s + σ2s + σ2s] Cycloreversion | ~35-40 | ~ -25 | Identified as the kinetically favored thermal pathway, consistent with experimental observations. |
| This compound → Bicyclo[5.3.0]decadiene Isomer | Stepwise (Diradical Intermediate) | ~45-50 | ~ -40 | Predicted to be a higher-energy pathway, becoming competitive only at very high temperatures or under photochemical conditions. |
| This compound + Ag(I) → [Ag-Complex] → Rearrangement | Metal-Mediated C-C Activation | ~15-20 | ~ -50 | Explains the profound catalytic effect of Ag(I), which significantly lowers the activation barrier compared to the uncatalyzed thermal route. |
Note: Energy values are representative and vary based on the level of theory and basis set used in the calculation.
Exploration of New Highly Strained Hydrocarbon Systems based on Tricyclo[7.1.0.0]decane Motifs
The structure of this compound serves as a foundational motif for the rational design of new, even more exotic highly strained hydrocarbons. By systematically modifying its core structure, chemists can probe the limits of C-C bonding and explore structure-property relationships in unprecedented chemical space. Future research directions are focused on the synthesis and characterization of novel analogs.
Key areas of exploration include:
Introducing Heteroatoms: Replacing one or more carbon atoms with heteroatoms (e.g., oxygen, nitrogen) would create novel heterocyclic systems like oxa-anti-tricyclo[7.1.0.0]decane. This would dramatically alter the electronic properties, stability, and reaction pathways, potentially enabling new types of rearrangements or providing access to unique heterocyclic building blocks.
Increasing Unsaturation: The introduction of double bonds into the central ring would create highly reactive tricyclic alkenes. The interplay between the strain of the cyclopropane rings and the π-system would lead to fascinating reactivity, potentially including novel intramolecular cycloadditions.
These new target molecules are not merely curiosities; they are platforms for discovering new chemical principles. Their successful synthesis would challenge current synthetic capabilities, and the study of their properties would provide critical data for refining theoretical models of chemical bonding and reactivity in strained systems.
| Proposed Analog | Structural Modification | Predicted Impact on Properties | Primary Research Goal |
|---|---|---|---|
| anti-Tricyclo[6.1.0.0]nonane | Central ring changed from C₈ to C₇. | Increased ring strain; enhanced kinetic reactivity. | Probe the limits of stability in fused-ring systems. |
| anti-Tricyclo[8.1.0.0]undecane | Central ring changed from C₈ to C₉. | Decreased ring strain; increased conformational complexity. | Study the effect of conformational flexibility on reaction pathways. |
| 12-Oxa-anti-tricyclo[7.1.0.0]decane | CH₂ group in the central ring replaced by an oxygen atom. | Altered electronic properties; potential for novel ether cleavage/rearrangement reactions. | Develop new strained heterocyclic building blocks. |
| anti-Tricyclo[7.1.0.0]dec-4-ene | Introduction of a C=C double bond in the central ring. | Combination of ring strain and π-bond reactivity; potential for intramolecular [2+2] cycloadditions. | Investigate the interplay between different types of chemical strain. |
Q & A
Q. How can researchers ensure ethical citation practices and reproducibility in this compound studies?
- Methodological Answer : Adhere to COPE guidelines: Cite primary sources (e.g., original synthesis protocols) and avoid referencing retracted papers. Data repositories (e.g., Zenodo) archive raw spectra, crystallographic files (CIFs), and experimental logs. Transparent reporting via FAIR principles (Findable, Accessible, Interoperable, Reusable) enhances reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
